N-(1,2,3-benzotriazin-4-yl)benzamide
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Overview
Description
N-(1,2,3-benzotriazin-4-yl)benzamide is a heterocyclic compound that features a benzotriazine ring fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzotriazine ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-benzotriazin-4-yl)benzamide typically involves the diazotization of 2-aminobenzamide followed by cyclization. One common method includes the use of sodium nitrite and hydrochloric acid to form a diazonium salt, which then undergoes cyclization to form the benzotriazine ring . This reaction is often carried out under mild conditions to avoid decomposition of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, polymer-supported reagents can be employed to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: N-(1,2,3-benzotriazin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the benzotriazine ring to a dihydrobenzotriazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted benzotriazines and benzamides, which can have different pharmacological properties .
Scientific Research Applications
N-(1,2,3-benzotriazin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of dyes, rubber components, and photoluminescent materials
Mechanism of Action
The mechanism of action of N-(1,2,3-benzotriazin-4-yl)benzamide involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, leading to altered gene expression and cellular function .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A closely related compound with similar chemical properties.
Benzothiatriazine-1,1(2H)-dioxide: Another heterocyclic compound with a sulfur atom in the ring.
Blatter Radicals: These compounds share the benzotriazine core and have unique electronic properties
Uniqueness: N-(1,2,3-benzotriazin-4-yl)benzamide is unique due to its combination of the benzotriazine and benzamide moieties, which confer distinct chemical reactivity and potential biological activity. Its stability and versatility make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
500583-82-4 |
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Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-(1,2,3-benzotriazin-4-yl)benzamide |
InChI |
InChI=1S/C14H10N4O/c19-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-18-17-13/h1-9H,(H,15,16,17,19) |
InChI Key |
KTEUKMINXQZENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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